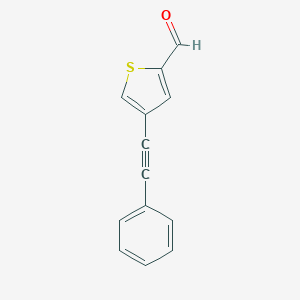

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde

描述

盐酸MRZ-99030 是一种具有神经保护作用的小分子,主要以其作为 β-淀粉样蛋白聚集的调节剂而闻名。 这种化合物在青光眼和年龄相关性黄斑变性模型中保护视网膜神经节细胞和轴突方面显示出希望

准备方法

盐酸MRZ-99030 的合成涉及多个步骤,包括表面等离子共振、动态光散射、原子力显微镜、CD 光谱、SDS PAGE、蛋白质印迹、荧光共振能量转移、透射电子显微镜、硫黄素 T 染色、长期增强和膜片钳技术 。这些方法有助于该化合物的制备和表征,确保其有效性和稳定性。

化学反应分析

盐酸MRZ-99030 会经历各种化学反应,主要集中在其与 β-淀粉样蛋白种类的相互作用。 它促进形成大型、无定形、球状 β-淀粉样蛋白种类,防止形成有毒的寡聚 β-淀粉样蛋白种类 。 这种调节是通过非淀粉样蛋白生成的自传播途径实现的,减少了中间有毒可溶性寡聚 β-淀粉样蛋白种类的数量 .

科学研究应用

Organic Electronics

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde has shown promise in the development of organic semiconductors. Its structure allows for effective π-conjugation, which is essential for charge transport in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to form thin films with good electrical properties makes it a candidate for further research in this area.

Fluorescent Materials

The compound exhibits fluorescent properties, making it suitable for applications in optoelectronic devices. Research has indicated that derivatives of thiophene can be used as fluorescent probes or dyes in biological imaging due to their stability and brightness.

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives are often explored for their biological activities. Preliminary studies suggest that this compound may possess anti-cancer properties, potentially inhibiting tumor growth through specific biochemical pathways. Further investigations are required to elucidate its mechanism of action and therapeutic potential.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions such as cross-coupling reactions. Its functional groups enable the introduction of different substituents, facilitating the development of new materials with tailored properties.

Case Study 1: Organic Photovoltaics

A study published in Advanced Functional Materials investigated the use of thiophene-based compounds in organic photovoltaic cells. The research highlighted how incorporating this compound into polymer blends improved device efficiency due to enhanced charge mobility and light absorption characteristics.

Case Study 2: Biological Imaging

Research featured in Journal of Fluorescence explored the application of thiophene derivatives as fluorescent markers in cellular imaging. The study demonstrated that compounds like this compound could effectively label cancer cells, providing insights into cellular processes and aiding in diagnostics.

Summary Table of Applications

| Application Area | Description | Reference Source |

|---|---|---|

| Organic Electronics | Potential use in OLEDs and solar cells | Advanced Functional Materials |

| Fluorescent Materials | Application as fluorescent probes for biological imaging | Journal of Fluorescence |

| Medicinal Chemistry | Investigated for anti-cancer properties | Various medicinal chemistry journals |

| Synthesis of Novel Compounds | Building block for creating complex organic molecules | Organic Synthesis Reports |

作用机制

盐酸MRZ-99030 的作用机制涉及其作为 β-淀粉样蛋白聚集的调节剂的作用。 它通过促进形成大型、非淀粉样蛋白生成、无定形 β-淀粉样蛋白聚集体来防止形成可溶性有毒寡聚 β-淀粉样蛋白种类 。 这种调节减少了中间有毒可溶性寡聚 β-淀粉样蛋白种类的数量,从而提供神经保护 。 该化合物对 β-淀粉样蛋白 1-42 的亲和力约为 28.4 nM,并且需要比 β-淀粉样蛋白多 10-20 倍才能有效调节 .

相似化合物的比较

生物活性

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde, with the CAS number 175203-58-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

- Molecular Formula : C13H10OS

- Molecular Weight : 212.27 g/mol

- IUPAC Name : 4-(2-phenylethynyl)thiophene-2-carbaldehyde

- Structure : The compound features a thiophene ring with an aldehyde group and a phenylethynyl substituent.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in neuroprotection and modulation of protein interactions.

Neuroprotective Effects

One of the notable activities of this compound is its neuroprotective properties. It has been studied for its role in modulating β-amyloid aggregation, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. In models of glaucoma and age-related macular degeneration, it has shown promise in protecting retinal ganglion cells and axons .

Antiviral Activity

Thiophene derivatives, including this compound, have been evaluated for their antiviral properties. Studies suggest that they may exhibit activity against viruses such as Ebola virus (EBOV), where they demonstrated significant antiviral effects in vitro. The effective concentration (EC50) and cytotoxic concentration (CC50) values have been documented, indicating a favorable selectivity index (SI) for certain thiophene derivatives .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

- Inhibition of Protein Aggregation : The compound may inhibit the aggregation of β-amyloid proteins, potentially reducing neurotoxicity associated with Alzheimer’s disease.

- Antiviral Mechanisms : For its antiviral properties, it is hypothesized that the compound interferes with viral entry or replication processes within host cells.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving thiophene derivatives and phenylethyne compounds. A common method includes:

- Starting Materials : Thiophene derivatives and appropriate alkynes.

- Reagents : Catalysts such as ammonium bifluoride can be utilized to facilitate the reaction.

- Conditions : Reactions are typically conducted under controlled temperatures in solvents like methanol to yield high-purity products .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives similar to this compound:

属性

IUPAC Name |

4-(2-phenylethynyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYKNBQCVYQQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CSC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371867 | |

| Record name | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-58-4 | |

| Record name | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。